(±)9,10-DiHOME

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

白细胞毒素是由放线菌属聚集杆菌产生的蛋白质毒素。它专门靶向并杀死表达白细胞功能抗原-1活化形式的白细胞。 这种毒素在牙周病的发病机制中起着重要作用,并有可能在治疗血液系统恶性肿瘤和自身免疫性疾病方面发挥治疗作用 .

准备方法

合成路线和反应条件: 白细胞毒素通常由放线菌属聚集杆菌产生。白细胞毒素的产生会受到各种遗传和环境因素的影响。 负责白细胞毒素产生的基因lktA已被克隆并在大肠杆菌中表达,从而可以生产重组白细胞毒素 .

工业生产方法: 白细胞毒素的工业生产涉及在促进毒素表达和分泌的特定条件下培养放线菌属聚集杆菌。 培养条件,包括培养基成分和特定诱导剂的存在,会显著影响白细胞毒素的产量 .

化学反应分析

反应类型: 白细胞毒素会经历各种生化反应,主要涉及其与白细胞的相互作用。 它与白细胞功能抗原-1的活化形式结合,并通过涉及半胱天冬酶和溶酶体的机制诱导细胞死亡 .

常用试剂和条件: 白细胞毒素与白细胞的相互作用是由细胞表面存在白细胞功能抗原-1促进的。 白细胞毒素与这种抗原的结合会触发一系列导致细胞死亡的细胞内事件 .

形成的主要产物: 白细胞毒素与白细胞相互作用的主要结果是诱导细胞死亡。 此过程涉及半胱天冬酶的激活和溶酶体膜的破坏,导致溶酶体内容物释放到细胞质中 .

科学研究应用

Inflammation and Immune Response

(±)9,10-DiHOME has been implicated in several inflammatory processes. It has been shown to induce oxidative stress in endothelial cells and activate transcription factors such as NF-κB and AP-1, which are critical in inflammatory responses . In human neutrophils, it enhances chemotaxis at nanomolar concentrations, indicating a potent pro-inflammatory effect that differs from traditional pathways .

Key Findings:

- Model: Human neutrophils

- Concentration: 1 nM - 0.1 µM

- Effect: Induced chemotaxis with 100x greater potency than 9,10-EpOME

- Mechanism: Activation pathway distinct from fMLP .

Endocrine Disruption

Research indicates that this compound can disrupt endocrine functions. In adult rats, it affected the estrous cycle without altering male sexual behavior, suggesting a selective impact on female reproductive physiology .

Metabolic Effects

Recent studies have highlighted this compound's role in metabolic regulation. It has been found to activate calcium influx in cells and is associated with lower body mass index (BMI) values, suggesting potential benefits for metabolic disorders .

Key Findings:

- Model: Mice and human cell lines

- Mechanism: Activation of calcium signaling pathways leading to metabolic changes.

- Therapeutic Potential: Evidence supports testing for obesity treatment due to its signaling overlap with other beneficial metabolites like 12,13-diHOME .

Case Study 1: Immune Modulation

A study demonstrated that this compound modulates dendritic cell functions to promote regulatory T cell differentiation. While it did not significantly increase Treg cells directly in vivo, it influenced the immune environment favorably .

| Parameter | Findings |

|---|---|

| Concentration | High (5 µM) |

| Effect on Treg Cells | Slight promotion under specific conditions |

| Mechanism | Modulation via dendritic cells |

Case Study 2: Impact on Gut Microbiota

This compound levels were found to be influenced by gut microbiota activity. In germ-free mice, lower concentrations were noted compared to specific pathogen-free mice, indicating microbial involvement in its production from linoleic acid .

| Model | Findings |

|---|---|

| Germ-Free Mice | Lower levels of this compound |

| SPF Mice | Higher levels observed |

| Gut microbes significantly contribute to metabolite levels |

Potential Therapeutic Applications

Given its diverse biological roles, this compound is being investigated for therapeutic applications in metabolic syndrome and inflammatory diseases. Its ability to influence immune responses and metabolic processes positions it as a candidate for future drug development.

Research Directions:

- Investigating the signaling pathways activated by this compound.

- Exploring its effects on chronic inflammatory conditions.

- Assessing its potential as a therapeutic agent for obesity-related disorders.

作用机制

白细胞毒素通过与白细胞上的白细胞功能抗原-1的活化形式结合发挥作用。这种结合会触发一系列细胞内事件,包括半胱天冬酶的激活和溶酶体膜的破坏。溶酶体内容物释放到细胞质中会导致细胞死亡。 白细胞毒素对活化白细胞功能抗原-1的特异性确保它选择性地靶向与疾病相关的白细胞,同时保留健康细胞 .

相似化合物的比较

白细胞毒素属于重复毒素 (RTX) 蛋白家族,该家族的特点是它们能够在细胞膜上形成孔。类似的化合物包括:

溶细胞素: 由各种细菌产生,溶细胞素也在细胞膜上形成孔并诱导细胞死亡。

溶血素: 另一种 RTX 蛋白,溶血素靶向红细胞并引起溶血。

白细胞毒素在对白细胞功能抗原-1的特异性和选择性地靶向与疾病相关的白细胞的能力方面是独特的,这使其成为治疗应用的有希望的候选者 .

生物活性

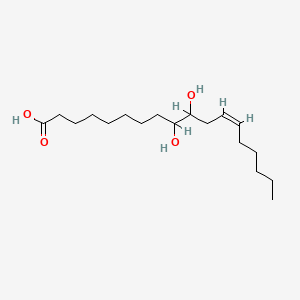

(±)9,10-DiHOME, a metabolite derived from linoleic acid, has garnered attention for its diverse biological activities, particularly in inflammation and immune response. This article delves into its mechanisms of action, effects on immune cells, and potential therapeutic implications based on recent research findings.

Overview of this compound

This compound is produced through the enzymatic conversion of linoleic acid by epoxide hydrolases. It exists as a racemic mixture of two enantiomers and is classified as a bioactive lipid mediator. Its biological activities are primarily linked to inflammatory processes and immune modulation.

- Calcium Influx and Neutrophil Activation :

-

Impact on Regulatory T Cells (Tregs) :

- Research has demonstrated that this compound can influence Treg differentiation through dendritic cells (DCs). While it does not directly induce Treg differentiation in naive T cells at lower concentrations, it enhances Treg induction when DCs are present . This indicates a complex interaction where this compound modulates immune responses rather than acting as a direct agonist.

- Oxidative Stress Induction :

Table 1: Summary of Key Findings on Biological Activity

| Function | Model | Concentration | Key Findings | Mechanism | Reference |

|---|---|---|---|---|---|

| Neutrophil Chemotaxis | Human neutrophils | 1 nM - 0.1 µM | Induced chemotaxis with greater potency than fMLP | Undetermined | Totani et al., 2000 |

| Treg Induction | Co-culture with DCs | 5 µM | Slight promotion of Treg differentiation | DC-mediated | PMC10235104 |

| Oxidative Stress | Endothelial cells | 60 - 90 µM | Induced oxidative stress | NF-κB activation | Viswanathan et al., 2003 |

| Mitochondrial Dysfunction | HeLa cells | 180 - 210 µM | Caused mitochondrial swelling and cytochrome c release | Disruption of mitochondrial function | Sisemore et al., 2001 |

Therapeutic Implications

The dual nature of this compound as both a pro-inflammatory mediator and a modulator of immune responses presents potential therapeutic avenues:

- Acute Respiratory Distress Syndrome (ARDS) : Given its involvement in ARDS pathophysiology, targeting this compound pathways could offer new strategies for managing this condition in severe burn victims .

- Immune Modulation : The ability to influence Treg differentiation suggests that this compound could be explored for therapeutic use in autoimmune diseases where Treg function is compromised.

属性

分子式 |

C18H34O4 |

|---|---|

分子量 |

314.5 g/mol |

IUPAC 名称 |

(Z)-9,10-dihydroxyoctadec-12-enoic acid |

InChI |

InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7- |

InChI 键 |

XEBKSQSGNGRGDW-YFHOEESVSA-N |

SMILES |

CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |

手性 SMILES |

CCCCC/C=C\CC(C(CCCCCCCC(=O)O)O)O |

规范 SMILES |

CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。